8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azabicyclo[3.2.1]octane core, the introduction of the triazole ring, and the attachment of the 3-methylbenzylsulfonyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[32
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a ligand for binding to specific proteins.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: It might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane: shares structural similarities with other azabicyclo compounds and triazole derivatives.
Azabicyclo[3.2.1]octane derivatives: These compounds have a similar core structure but may differ in their functional groups.
Triazole derivatives: Compounds containing the triazole ring, which is known for its stability and versatility in chemical reactions.
Uniqueness
The uniqueness of 8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
8-[(3-methylphenyl)methylsulfonyl]-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-3-2-4-14(9-13)12-24(22,23)21-15-5-6-16(21)11-17(10-15)20-8-7-18-19-20/h2-4,7-9,15-17H,5-6,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTZCTHWJQGXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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